molecular formula C5H9BrO2 B146089 2-Bromovaleric acid CAS No. 584-93-0

2-Bromovaleric acid

Cat. No. B146089
CAS RN: 584-93-0
M. Wt: 181.03 g/mol
InChI Key: WMFATTFQNRPXBQ-UHFFFAOYSA-N
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Description

2-Bromovaleric acid, also known as 2-bromo-3-methylbutyric acid, is a brominated short-chain fatty acid. It is structurally related to valeric acid with a bromine atom at the second carbon. This compound is of interest in various chemical reactions and biological studies due to its reactivity and potential for forming derivatives.

Synthesis Analysis

The synthesis of 2-bromovaleric acid and its derivatives has been explored in several studies. For instance, the synthesis of 2-bromopropionic acid from lactide using zwitterionic hydrobromic acid carriers demonstrates a method that could potentially be adapted for the synthesis of 2-bromovaleric acid . Additionally, the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts indicates a pathway for creating brominated acid derivatives that could be relevant for 2-bromovaleric acid synthesis .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-bromovaleric acid is not directly discussed in the provided papers, the structure of related compounds such as 2-bromopalmitate has been investigated. The reactivity of such molecules can be attributed to the presence of the bromine atom, which is a key functional group in many organic reactions .

Chemical Reactions Analysis

2-Bromovaleric acid can be expected to participate in various chemical reactions due to the presence of the bromine atom. For example, free radical addition of 2-bromoalkanoic acids to alkenes has been shown to proceed through the addition of the C–Br bond across the double bond, followed by cyclization . This type of reactivity could be relevant to 2-bromovaleric acid as well. Moreover, the study of the elimination kinetics of 2-bromo-3-methylbutyric acid in the gas phase provides insights into its reactivity and the potential mechanisms of its decomposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromovaleric acid can be inferred from studies on similar brominated compounds. For instance, the study on the kinetics of 2-bromo-3-methylbutyric acid in the gas phase suggests that such compounds can undergo unimolecular reactions that follow first-order kinetics . Additionally, the glutathione conjugation of 2-bromo-3-methylvaleric acid stereoisomers indicates that the bromine atom significantly affects the reactivity of the molecule, particularly in biological systems .

Scientific Research Applications

1. Application in Polyhydroxyalkanoic Acid Synthesis

2-Bromovaleric acid (2-BrVA) plays a significant role in the synthesis of polyhydroxyalkanoic acid (PHA) in specific bacterial processes. For instance, in Pseudomonas fluorescens BM07, 2-BrVA can efficiently increase the yield of conversion of substituted fatty acids into PHA, thereby offering a way to enhance the synthesis of biodegradable plastics from renewable resources (Lee et al., 2004).

2. Role in Kinetic Resolution of Racemic Mixtures

2-BrVA is used in the field of chiral chemistry, particularly in the kinetic resolution of rac-2-bromobutyric acid. This process is vital for producing optically pure compounds, which are crucial in pharmaceutical and agrochemical industries. The fluoroacetate dehalogenase enzyme, when modified, can specifically target 2-BrVA, showcasing the compound's role in producing high-purity chiral molecules (Wang et al., 2020).

3. In Synthesis Processes

The synthesis of α-bromoisovaleric acid, closely related to 2-BrVA, has been studied extensively, demonstrating its technological attractiveness for industrial manufacturing. This research highlights the compound's potential in large-scale chemical production processes (Malin et al., 2008).

4. Application in Protein S-palmitoylation

Although not directly related to 2-BrVA, studies on 2-bromopalmitate provide insights into the inhibition of protein S-palmitoylation. This research can indirectly inform the understanding of brominated fatty acids like 2-BrVA in biological systems (Davda et al., 2013).

5. Use in Synthesis of 2-Aminobutyric Acid

2-BrVA can be used as a starting material in the synthesis of other valuable chemicals. For example, 2-aminobutyric acid, an important compound in organic chemistry, can be synthesized using 2-BrVA as a precursor (Pei, 2007).

6. In the Synthesis of Ylide Compounds

2-BrVA is also utilized in the synthesis of ylide compounds, which are widely used in stereo-selective drug synthesis. This highlights its role in creating complex organic molecules with potential therapeutic applications (Li Fang-shi, 2008).

Safety And Hazards

2-Bromovaleric acid is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its vapors or spray mist, and it should not be ingested . It is also recommended to use it only in an area provided with appropriate exhaust ventilation .

properties

IUPAC Name

2-bromopentanoic acid
Source PubChem
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InChI

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFATTFQNRPXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883447
Record name Pentanoic acid, 2-bromo-
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Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromovaleric acid

CAS RN

584-93-0
Record name 2-Bromopentanoic acid
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Record name Pentanoic acid, 2-bromo-
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Record name 2-Bromovaleric acid
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Record name Pentanoic acid, 2-bromo-
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Record name Pentanoic acid, 2-bromo-
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Record name 2-bromovaleric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
M Tashiro, H Tsuzuki, S Mataka… - Journal of Labelled …, 1991 - Wiley Online Library
… ]-, [2,3-2H2]-, [2,2,3-283]-, and [4,4,5,5,5-2H5]Valeric acids, and trans- and cis-2-[2-2H I]pentenoic acid and 4-[4,5,5-2H3]pentenoic acid have been synthesized from 2-bromovaleric acid…
M Polhuijs, GJ Mulder, DJ Meyer, B Ketterer - Biochemical pharmacology, 1992 - Elsevier
… the affinity column towards the separate enantiomers of 2-bromovaleric acid (BV), its urea … The compounds used in this study are the separate enantiomers of 2-bromovaleric acid (BV)…
Number of citations: 5 www.sciencedirect.com
MD Sevilla, JB D'Arcy… - The Journal of Physical …, 1978 - ACS Publications
… Model compounds, 2-bromobutyric acid, 2-bromohexanoic acid, and 2-bromovaleric acid, were employed in this study to aid in the interpretation of the ESR spectra of amino acids and …
Number of citations: 28 pubs.acs.org
BM Mitruka, M Alexander - Applied Microbiology, 1969 - Am Soc Microbiol
… acid, 3,4-dichloroadipic acid, or 2-bromovaleric acid in the FID tests. When ECD was employed, the medium containing 2-bromovaleric acid was the most suitable (2.6 bacteria/10 mm2)…
Number of citations: 11 journals.asm.org
K Babor, I Ježo, V Kaláč, M Karvaš, K Tihlárik - Chemical Papers, 1960 - chempap.org
… 131-2, by bromination in the presence of red P formed 5-(3,5-dinitrobenzoylamino)-3-methoxymethyl-2-bromovaleric acid, m. 192, which after intermol. cyclization gave N-(3,5-…
Number of citations: 6 chempap.org
A Nefzi, M Giulianotti, RA Houghten - Tetrahedron letters, 1998 - Elsevier
… In Figure 1, we show the LC-MS spectra of the diastereomeric mixture of the thiomorpholin-3-one 5e obtained from benzaldehyde and 2-bromovaleric acid, which is representative of …
Number of citations: 34 www.sciencedirect.com
I Pichat, C Baret, M Audinot, M Herbert, J Lambin - 1955 - osti.gov
The recent discovery of the tuberculostatic properties of the hydrazide of isonicotinic acid (so-called 'Isoniazide', 'Rimifon') has raised considerably its interest, as for metabolic studies …
Number of citations: 2 www.osti.gov
DR Roy, R Parthasarathi, B Maiti… - Bioorganic & medicinal …, 2005 - Elsevier
Electrophilicity is one of the cardinal chemical reactivity descriptors successfully employed in various molecular reactivity studies within a structure–activity relationship parlance. The …
Number of citations: 199 www.sciencedirect.com
VM Mokhov, GМ Butov, SV Dyakonov - Russian Journal of Organic …, 2017 - Springer
… of 2-chloro-(2c) and 2-bromo-substituted (2h) propionic acids; of 2-bromoisobutyric acid 2i; 2chloro- (2d), and 2-bromo-substituted (2j) butyric acids, and also of 2-bromovaleric acid 2k. …
Number of citations: 1 link.springer.com
DW Roberts, TW Schultz, EM Wolf… - Chemical research in …, 2010 - ACS Publications
A diverse set of 60 haloaliphatic compounds were evaluated for reactivity with cysteine thiol groups in the previously described RC 50 assay using glutathione (GSH) as a model …
Number of citations: 46 pubs.acs.org

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